N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based compound characterized by its multi-substituted aromatic framework. The structure includes:
- 5-acetamido-2-methoxyphenyl group: A phenyl ring substituted with an acetamido group at the 5-position and a methoxy group at the 2-position.
- 4-fluorophenylmethyl moiety: A benzyl group with a fluorine atom at the para position.
- Dihydropyridazine core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-13(27)23-16-7-9-19(30-2)18(11-16)24-21(29)17-8-10-20(28)26(25-17)12-14-3-5-15(22)6-4-14/h3-11H,12H2,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDXZILRWATALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, with the CAS number 946321-76-2, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 438.5 g/mol. The structure features a dihydropyridazine core that is substituted with various functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O4 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 946321-76-2 |
Research indicates that compounds similar to this compound may exhibit inhibitory effects on myeloperoxidase (MPO), an enzyme implicated in inflammatory responses and various diseases. MPO inhibitors have been shown to reduce oxidative stress and inflammation, suggesting that this compound may share similar properties .
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting MPO activity. This could have implications for treating conditions characterized by excessive inflammation, such as autoimmune diseases and cardiovascular disorders .
- Antitumor Potential : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For instance, related pyridazine derivatives have been evaluated for their antiproliferative properties in vitro against human cancer cell lines, showing promising results .
- Antioxidant Properties : The presence of methoxy and acetamido groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant activity .
Case Study 1: Inhibition of Myeloperoxidase
A study focused on N1-substituted compounds similar to the target molecule indicated significant inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound exhibited robust inhibition upon oral administration in preclinical models, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Antiproliferative Activity
In vitro assays assessed the antiproliferative effects of compounds related to this compound against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through multiple pathways, including oxidative stress induction and cell cycle arrest .
Scientific Research Applications
N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, supported by relevant case studies and data.
Molecular Information
- Molecular Formula : C22H24FN3O3
- Molecular Weight : 413.442 g/mol
- IUPAC Name : this compound
Structure
The compound features a pyridazine core, which is known for its biological activity. The presence of the acetamido and methoxy groups enhances its pharmacological properties.
Pharmacological Studies
This compound has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific pathways involved in tumor growth has been documented in several studies.
Case Study: Anti-Cancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways related to cell survival .
Neuropharmacology
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects
In vitro studies showed that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential utility in neuroprotection . Further investigation is warranted to explore its efficacy in vivo.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
Research revealed that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs, along with their implications:
Research Findings and Structure-Activity Relationships (SAR)
Physicochemical Properties
- Metabolic Stability : Ethoxy-substituted analogs (e.g., ) resist oxidative metabolism better than methoxy derivatives, suggesting the target compound may require structural optimization for in vivo efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
